molecular formula C15H13Cl3N2O4S B2691915 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-37-7

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2691915
CAS No.: 400080-37-7
M. Wt: 423.69
InChI Key: KMBMGAKAEIALRJ-UHFFFAOYSA-N
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Description

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes multiple chlorine atoms and a sulfamate group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the chlorination of aniline derivatives. The process includes:

    Chlorination: Aniline is chlorinated to produce 3,4-dichloroaniline.

    Acylation: The 3,4-dichloroaniline undergoes acylation with 5-chloro-2-carbonyl chloride to form the intermediate compound.

    Sulfamation: The final step involves the reaction of the intermediate with dimethylsulfamoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction parameters.

    Catalysts: Employing specific catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate exerts its effects involves interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to active sites, it can inhibit the activity of certain enzymes.

    Modulate Pathways: Affect signaling pathways involved in cell growth and apoptosis.

    Target Proteins: Interact with proteins involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another chlorinated compound with UV-absorbing properties.

    3,4-Dichloroaniline: A precursor in the synthesis of the target compound.

    Dimethylsulfamoyl Chloride: Used in the sulfamation step of the synthesis.

Uniqueness

5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-10-4-6-12(17)13(18)8-10/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBMGAKAEIALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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